Bactericin

Catalog No.
S1831677
CAS No.
136958-84-4
M.F
C7H13NO2
M. Wt
0
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bactericin

CAS Number

136958-84-4

Product Name

Bactericin

Molecular Formula

C7H13NO2

Molecular Weight

0

Synonyms

Bactericin

Bactericin is a term that can refer to a class of polypeptide antibiotics, particularly those derived from the Bacillus species, such as Bacitracin. Bacitracin is a mixture of related cyclic peptides produced by Bacillus licheniformis, first isolated in 1945. It is primarily effective against Gram-positive bacteria by disrupting cell wall synthesis, specifically targeting the peptidoglycan layer essential for bacterial integrity. The structural complexity of bactericin compounds contributes to their unique antibacterial properties.

  • Oxidation: Bacitracin can be oxidized to form various derivatives, such as Bacitracin F, which involves the transformation of the thiazoline ring to a thiazole ring.
  • Substitution: The amino and carboxyl groups in bacitracin can participate in substitution reactions, leading to the formation of various substituted derivatives.
  • Complexation: Bacitracin can bind to divalent metal ions (e.g., manganese, cobalt, nickel), forming complexes that enhance its antibacterial activity by inhibiting cell wall synthesis through interference with lipid carriers involved in peptidoglycan transport .

Bacitracin exhibits both bacteriostatic and bactericidal properties depending on its concentration and the susceptibility of the microorganism. It primarily targets Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The mechanism of action involves inhibiting the dephosphorylation of C55-isoprenyl pyrophosphate, a lipid carrier that transports peptidoglycan precursors across the bacterial membrane. This inhibition ultimately leads to bacterial cell lysis and death .

The synthesis of bacitracin occurs via nonribosomal peptide synthetases (NRPSs), which are enzyme complexes responsible for assembling peptide chains without ribosomal involvement. The biosynthetic pathway involves multiple enzymatic steps that incorporate various amino acids into the final polypeptide structure. Industrially, bacitracin is produced through fermentation processes using Bacillus licheniformis, followed by extraction and purification methods such as high-pressure liquid chromatography .

Bacitracin is widely used in clinical settings for its antibacterial properties:

  • Topical Antibiotic: It is commonly used in ointments for treating superficial skin infections and minor cuts.
  • Ophthalmic Use: Bacitracin is applied in eye infections involving conjunctivitis or keratitis.
  • Veterinary Medicine: It is also used in veterinary applications for treating infections in animals .

Despite its effectiveness, systemic use is limited due to potential nephrotoxicity when administered intramuscularly.

Research has indicated that bacitracin can interact with various biological systems:

  • Metal Complexation: The binding of bacitracin to metal ions enhances its antibacterial efficacy but may also lead to toxic effects if not properly managed.
  • Allergic Reactions: Bacitracin has been identified as a common allergen causing contact dermatitis and anaphylaxis in sensitive individuals. Studies have shown that it can activate mast cells through non-IgE-mediated pathways, necessitating further research into its safety profile .

Several compounds share similarities with bacitracin, primarily within the class of polypeptide antibiotics. Here are notable examples:

CompoundSourceActivityUnique Features
Bacitracin ABacillus licheniformisStrong antibacterial activityMost potent form among bacitracins
Bacitracin BBacillus licheniformisSimilar potency to Bacitracin AContains minor structural variations
GramicidinBacillus brevisBroad-spectrum antibacterialForms ion channels in bacterial membranes
Polymyxin BBacillus polymyxaEffective against Gram-negative bacteriaDisrupts membrane integrity
VancomycinAmycolatopsis orientalisStrong activity against Gram-positive bacteriaInhibits cell wall synthesis through different mechanisms

Uniqueness of Bactericin

Bactericin's uniqueness lies in its specific mechanism targeting peptidoglycan synthesis through lipid carrier interference, alongside its structural diversity among different forms (A, B, F). While other antibiotics like vancomycin and polymyxins target similar pathways or structures, their modes of action differ significantly from that of bacitracin, highlighting the importance of bactericin in antibiotic therapy.

Bacteriocin classification has evolved through multiple systems, reflecting structural, functional, and biosynthetic diversity. Early frameworks focused on producer organisms (e.g., Gram-positive vs. Gram-negative), but modern systems prioritize molecular features. The most widely adopted scheme divides bacteriocins into six classes based on post-translational modifications (PTMs), size, and mechanisms of action. However, overlapping criteria and novel discoveries continue to challenge taxonomic consensus, necessitating periodic revisions.

Class I: Lantibiotics (Type A, B, C)

Lantibiotics are ribosomally synthesized and post-translationally modified peptides (RiPPs) featuring thioether bridges (lanthionine or methyllanthionine).

  • Type A: Elongated, cationic peptides (e.g., nisin, subtilin) that disrupt membranes via lipid II binding.
  • Type B: Globular peptides (e.g., mersacidin) targeting cell wall synthesis through lipid II sequestration.
  • Type C: Hybrid lantibiotics (e.g., lacticin 3147) combining pore-forming and enzymatic inhibition activities.
LantibioticProducer StrainKey Feature
Nisin ALactococcus lactisDual pore formation and lipid II binding
MersacidinBacillus subtilisInhibits peptidoglycan transglycosylation

Class II: Small Thermostable Peptides

IIa: Pediocin-like Bacteriocins (YGNMVG Motif)

Characterized by a conserved YGNGV motif and antilisterial activity. Pediocin PA-1 binds mannose phosphotransferase systems via electrostatic interactions.

IIb: Two-Peptide Complexes

Require synergistic pairs (e.g., lactococcin G) for membrane insertion. Structural complementarity enables pore formation.

IIc: Circular Bacteriocins (Head-to-Tail Cyclization)

Covalently closed peptides (e.g., AS-48, plantacyclin B21AG) with exceptional stability. AS-48 adopts a globular bundle structure (PDB: 1O83) for membrane permeabilization.

IId: Linear Non-Pediocin Bacteriocins

Lack conserved motifs; examples include lactococcin A, which targets ABC transporters.

IIe: Leaderless Bacteriocins

Secreted without leader peptides (e.g., aureocin A53) via non-canonical pathways.

Class III: Large Heat-Labile Proteins

30 kDa bacteriocins (e.g., zoocin A) with enzymatic activity. Lysostaphin cleaves pentaglycine bridges in staphylococcal peptidoglycan.

Class IV: Complex Bacteriocins (Lipoproteins/Glycosylated)

Contain lipid or carbohydrate moieties. Glycocins (e.g., sublancin) feature O-linked glycosylation critical for receptor binding.

Class V: Unusual Bacteriocins (Tailocins/Thiopeptides)

  • Tailocins: Phage tail-like particles (e.g., pyocins) targeting specific LPS structures.
  • Thiopeptides: Sulfur-rich macrocycles (e.g., micrococcin P1) inhibiting ribosomal function.

Class VI: Post-Translationally Modified Bacteriocins

Include sactibiotics (cysteine-to-α-carbon linkages) and bottromycins (macrocyclic amidine rings).

Biosynthesis and Genetic Regulation

Nonribosomal Peptide Synthetases (NRPS) in Class I Production

NRPS modules in Bacillus spp. assemble lantibiotic precursors (e.g., subtilin) through thioester-tethered intermediates.

Ribosomally Synthesized Peptides (Class II/III)

Encoded as prepeptides with N-terminal leader sequences. The ent cluster in Enterococcus faecium NKR-5-3 coordinates five bacteriocins via shared ABC transporters.

Gene Cluster Architecture: Structural, Transport, Immunity Genes

A typical cluster includes:

  • Structural gene (plnC in plantaricin C)
  • Immunity protein (enkIaz in enterocins)
  • ABC transporter (enkT)

Regulatory Networks: Quorum Sensing and Inducer Peptides

Three-component systems (e.g., EnkR/EnkK/Ent53D) activate transcription in response to cell density.

ABC Transporter Systems: Secretion and Leader Peptide Processing

Dual-function transporters (e.g., NisT) cleave leader peptides and export mature bacteriocins via ATP hydrolysis.

Structural Biology and Target Recognition

Crystallographic Insights: Amphipathic Conformations

Plantaricin C (PDB: 1O83) adopts a helix-loop-helix structure stabilized by disulfide bonds, enabling lipid II binding.

Metal Ion Coordination: Zinc/Sodium Roles in Ligand Binding

Lactococcin 972 chelates zinc ions to stabilize interactions with lipid II pyrophosphate groups.

Lipid II and C55-Isoprenyl Pyrophosphate Interactions

Nisin sequesters lipid II, forming pores and inhibiting cell wall synthesis. Each pore requires two nisin and one lipid II molecule.

Membrane Permeabilization Mechanisms (Pore Formation vs. Sequestration)

  • Pore formers: Nisin induces transient pores via a "wedge-like" model.
  • Sequestrators: Mersacidin prevents lipid II recycling without membrane disruption.

Mechanisms of Action

Cell Wall Biosynthesis Inhibition (Lipid Carrier Sequestration)

Bacitracin binds C55-isoprenyl pyrophosphate, blocking dephosphorylation required for peptidoglycan recycling.

Membrane Disruption: Pore Formation and Ion Balance Collapse

Circular bacteriocins (e.g., AS-48) generate voltage-dependent channels, collapsing proton motive force.

DNA Degradation via Metal Complexes (Bacitracin-Specific)

Microcin B17 forms copper-dependent adducts that induce DNA strand breaks.

Synergy with Host Defense Systems: Bactericidal vs. Bacteriostatic

Pediocin PA-1 enhances neutrophil phagocytosis of Listeria by exposing surface antigens.

Genetic and Evolutionary Perspectives

Horizontal Gene Transfer (HGT) in Bacteriocin Gene Clusters

Plasmid-encoded clusters (e.g., nisin nisA/nisZ) spread among Lactococcus via conjugation.

Phylogenetic Distribution Across Lactic Acid Bacteria (LAB)

Lactobacillus spp. show adaptive radiation in Class II bacteriocin motifs, correlating with niche specialization.

Adaptive Radiation: Diversification of Structural Motifs

Duplication and divergence of YGNGV motifs in pediocins drive antilisterial potency.

Applications in Microbiology and Food Science

Biopreservation: Control of Foodborne Pathogens in Dairy

Nisin A inhibits Listeria monocytogenes in cheese without altering starter cultures.

Probiotic Engineering: Strain-Specific Bacteriocin Production

Lactobacillus plantarum LL441 constitutively expresses plantaricin C via promoter engineering.

Antimicrobial Peptide Discovery: Rumen Microbiome Mining

BAGEL4 identified 53 novel bacteriocins in urobiome isolates, including gassericin variants.

Dates

Modify: 2023-07-20

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